molecular formula C18H20N6O3S2 B2587011 (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034588-07-1

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2587011
CAS No.: 2034588-07-1
M. Wt: 432.52
InChI Key: CVPOAXWARZUISK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule combining a benzo[c][1,2,5]thiadiazole sulfonyl-piperazine moiety with a tetrahydropyrazolo[1,5-a]pyridine scaffold. The benzo[c][1,2,5]thiadiazole component is notable for its aromatic heterocyclic stability and photophysical properties, which may contribute to fluorescence-based imaging or targeted drug delivery systems .

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c25-18(13-12-19-24-7-2-1-5-15(13)24)22-8-10-23(11-9-22)29(26,27)16-6-3-4-14-17(16)21-28-20-14/h3-4,6,12H,1-2,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPOAXWARZUISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H22N4O2S2C_{23}H_{22}N_{4}O_{2}S_{2} with a molecular weight of approximately 450.58 g/mol. The structure features a benzo[c][1,2,5]thiadiazole moiety linked to a piperazine and a tetrahydropyrazolo derivative. This structural complexity is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in disease processes. For example, the sulfonamide group may interact with enzyme active sites.
  • Receptor Modulation : The piperazine moiety is often associated with modulation of neurotransmitter receptors, which may contribute to anxiolytic or antidepressant effects.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Activity

Several investigations have assessed the cytotoxic effects of derivatives similar to this compound against cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : In vitro studies demonstrated significant cytotoxicity against the MCF-7 cell line when tested alongside standard chemotherapeutics like cisplatin .

Antimicrobial Properties

Research has indicated that compounds containing thiadiazole rings exhibit antimicrobial properties. This compound's structure suggests potential efficacy against bacterial strains through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assay Evaluated against MCF-7 cells; showed significant cytotoxic effects comparable to cisplatin .
Enzyme Inhibition Demonstrated inhibition of specific kinases involved in tumor progression; further studies needed for detailed IC50 values.
Antimicrobial Testing Exhibited moderate antibacterial activity against Gram-positive bacteria; further optimization required for enhanced potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiadiazole ring or piperazine moiety can lead to variations in potency and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

Compounds featuring pyrazolo[1,5-a]pyridine cores, such as those synthesized by Abdelhamid (e.g., pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines), share structural similarities with the target compound. Key differences include:

  • Substituent Groups : The target compound’s benzo[c][1,2,5]thiadiazole sulfonyl-piperazine group enhances solubility and bioavailability compared to benzofuran derivatives in Abdelhamid’s work, which exhibit lower polarity .
  • Synthetic Routes : Abdelhamid’s synthesis relies on condensation reactions with heterocyclic amines, whereas the target compound likely requires sulfonation and piperazine coupling steps, increasing synthetic complexity .

Benzo[c][1,2,5]thiadiazole Derivatives

Benzo[c][1,2,5]thiadiazole-containing compounds are widely explored in optoelectronics and medicinal chemistry. For example:

  • Photovoltaic Applications : Thiadiazole derivatives in Cao et al.’s periodic system studies exhibit strong electron-accepting capabilities, a feature shared by the target compound’s sulfonyl group .
  • Bioactivity : Unlike plant-derived benzothiadiazoles (e.g., in C. gigantea extracts), the synthetic target compound lacks natural product limitations, such as low concentration in plant matrices .

Data Table: Comparative Analysis of Key Features

Property Target Compound Pyrazolo[1,5-a]pyrimidines (Abdelhamid) Benzo[c][1,2,5]thiadiazole (Cao et al.)
Core Structure Pyrazolo[1,5-a]pyridine + Benzo[c][1,2,5]thiadiazole sulfonyl-piperazine Pyrazolo[1,5-a]pyrimidine with benzofuran Benzo[c][1,2,5]thiadiazole-based polymers or small molecules
Synthetic Complexity High (multi-step sulfonation and coupling) Moderate (condensation reactions) Variable (depends on application)
Bioactivity Potential Likely kinase inhibition or fluorescence-based targeting Limited to antifungal/antimicrobial roles Optoelectronic properties dominate; limited bioactivity
Solubility Enhanced by sulfonyl-piperazine group Low due to benzofuran’s hydrophobicity Variable (often poor without polar substituents)

Research Findings and Limitations

  • Bioactivity Gaps : While plant-derived bioactive compounds (e.g., C. gigantea extracts) show insecticidal efficacy , the target compound’s synthetic nature may limit ecological compatibility but improve dose precision.
  • Synthetic Challenges : The compound’s multi-step synthesis contrasts with simpler pyrazolo[1,5-a]pyrimidines, raising scalability concerns .
  • Therapeutic Potential: The piperazine moiety may enhance blood-brain barrier penetration compared to Abdelhamid’s benzofuran derivatives, suggesting utility in neurological drug development .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as:

  • Sulfonylation of piperazine derivatives : Reacting 4-(benzo[c][1,2,5]thiadiazol-4-yl)sulfonyl chloride with piperazine under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, ~70–80°C) .
  • Coupling with tetrahydropyrazolo-pyridine : Use a nucleophilic acyl substitution reaction, where the activated carbonyl (e.g., via CDI or HATU) reacts with the secondary amine of tetrahydropyrazolo-pyridine in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol-DMF (1:1) yields high-purity product (>95%) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions. For example, the sulfonyl group shows deshielded peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.4–4.1 ppm (piperazine CH₂) .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Purity assessment using a C18 column (MeCN/H₂O + 0.1% TFA) at 254 nm .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity optimization?

Methodological Answer:

  • Substituent Variation : Test analogs with modified benzo-thiadiazol or pyrazolo-pyridine moieties. For example, ’s table shows that aryl substitutions at position 3 (e.g., 3a vs. 3f) significantly alter antifungal activity (12 vs. 10 inhibition units) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to map interactions with target enzymes (e.g., tyrosinase or kinases). Compare binding energies of nitro vs. methoxy groups on the benzo-thiadiazol ring .
  • In Vitro Assays : Screen analogs against fungal tyrosinase (IC₅₀) or cancer cell lines (e.g., MCF-7), correlating logP values with membrane permeability .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Variations in species (e.g., ’s Sp1 vs. Sp4) or enzyme sources (fungal vs. mammalian tyrosinase) can skew results. Use a common reference inhibitor (e.g., kojic acid) for normalization .
  • Control Solvent Effects : DMSO concentrations >1% may inhibit enzyme activity. Re-test disputed compounds in PBS-buffered solutions .
  • Meta-Analysis : Pool data from multiple studies (e.g., pyrazoline derivatives in and thiadiazoles in ) to identify trends in EC₅₀ variability .

Advanced: What methodologies are recommended for evaluating enzyme inhibition kinetics?

Methodological Answer:

  • Steady-State Kinetics : Use a microplate reader to measure initial reaction rates (e.g., dopachrome formation for tyrosinase) at varying substrate concentrations (0.1–10× Km). Fit data to Michaelis-Menten or Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements. For example, reports IC₅₀ values ranging from 3–19 µM across species, requiring rigorous statistical validation (p<0.05, ANOVA) .
  • Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor (0–60 min) to assess irreversible binding via SDS-PAGE .

Advanced: How to design stable analogs resistant to metabolic degradation?

Methodological Answer:

  • Metabolic Hotspot Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common degradation sites include the sulfonamide bond or pyrazolo-pyridine ring .
  • Structural Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo-thiadiazol ring to reduce CYP450-mediated oxidation. notes that nitro groups enhance stability compared to methoxy substituents .
  • Prodrug Strategies : Mask labile groups (e.g., esterify the methanone) to improve plasma half-life, as seen in similar piperazine derivatives .

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